4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid
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Overview
Description
4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid is a chemical compound with the molecular formula C6H9N3O2S. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide. The reaction conditions often include refluxing in ethanol and subsequent acidification .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various amine derivatives .
Scientific Research Applications
4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an anticancer agent and its role in antimicrobial therapies.
Industry: It may be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the activity of urease-producing bacteria such as Helicobacter pylori .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a sulfonamide group.
2-amino-1,3,4-thiadiazole: Lacks the butanoic acid moiety but shares the thiadiazole ring
Uniqueness
4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid is unique due to its combination of the thiadiazole ring and the butanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This combination makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
933705-06-7 |
---|---|
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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